molecular formula C12H10ClNO B15533048 2-Chloro-4-methoxy-6-phenylpyridine

2-Chloro-4-methoxy-6-phenylpyridine

Cat. No.: B15533048
M. Wt: 219.66 g/mol
InChI Key: RGRJDSPFNQTJMJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-phenylpyridine is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-4-methoxy-6-phenylpyridine

InChI

InChI=1S/C12H10ClNO/c1-15-10-7-11(14-12(13)8-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

RGRJDSPFNQTJMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

The Strategic Importance of Halogenated Pyridine Frameworks in Organic Synthesis

Halogenated pyridine (B92270) frameworks are of paramount importance in the field of organic synthesis due to the versatile reactivity of the carbon-halogen bond. The presence of a halogen atom, such as chlorine, on the pyridine ring introduces a site for a variety of powerful cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability is crucial for the assembly of complex molecules from simpler, readily available starting materials.

The reactivity of the halogen is modulated by its position on the pyridine ring and the electronic nature of other substituents. In the case of 2-halopyridines, the chlorine atom is activated towards nucleophilic substitution, a reaction that is fundamental to introducing a wide range of functional groups. This reactivity profile makes halogenated pyridines, including 2-Chloro-4-methoxy-6-phenylpyridine, highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The ability to selectively functionalize the pyridine core is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity. drughunter.com

Crafting the Core: an Overview of Synthetic Strategies for Substituted Pyridine Derivatives

The construction of substituted pyridine (B92270) rings is a well-established yet continually evolving area of organic chemistry. nih.gov Classical methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines, such as the Hantzsch pyridine synthesis. beilstein-journals.org While historically significant, these methods can sometimes lack generality and may require harsh reaction conditions.

More contemporary approaches offer greater flexibility and functional group tolerance. Ring-cleavage and remodeling of existing heterocyclic systems, such as (aza)indoles and benzofurans, have emerged as powerful strategies for the synthesis of highly functionalized pyridines. nih.gov Additionally, cycloaddition reactions, including the use of 1,4-oxazin-2-one precursors in tandem cycloaddition/cycloreversion sequences, provide another modern route to polysubstituted pyridines.

For the specific class of 2-chloropyridines, a common synthetic route involves the chlorination of the corresponding 2-pyridone. This transformation is typically achieved using reagents like phosphorus oxychloride. The starting 2-pyridones can themselves be synthesized through various condensation reactions, providing a versatile entry point to a wide range of 2-chloropyridine (B119429) derivatives. beilstein-journals.org The synthesis of 2-chloro-4-aminopyridine, a related structure, has been achieved through a multi-step sequence starting from 2-acetamidopyridine, highlighting the tailored strategies often required for specific substitution patterns. mdpi.com

A Versatile Tool for Molecular Construction: 2 Chloro 4 Methoxy 6 Phenylpyridine As a Synthon

Development of Regioselective Synthesis Pathways

The precise placement of substituents on the pyridine ring is paramount in the synthesis of this compound. Regioselective strategies are therefore crucial to avoid the formation of unwanted isomers and to ensure the desired arrangement of the chloro, methoxy, and phenyl groups.

Nucleophilic Aromatic Substitution Approaches to Install Methoxy and Phenyl Moieties

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring, particularly those activated by electron-withdrawing groups. libretexts.org In the context of pyridine synthesis, SNAr reactions are commonly employed to introduce substituents like amines and other functional groups. youtube.com For the synthesis of precursors to this compound, a di-chlorinated pyridine derivative can serve as a starting material. The differential reactivity of the chlorine atoms, often influenced by the electronic effects of the nitrogen atom in the pyridine ring, allows for a regioselective substitution.

For instance, in a 2,4-dichloropyridine (B17371) system, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is attributed to the better stabilization of the Meisenheimer intermediate formed during the attack at the C-4 position. mdpi.com This principle can be exploited to selectively introduce a methoxy group at the 4-position by reacting the di-chloro precursor with a methoxide (B1231860) source. The phenyl group can also be introduced via nucleophilic substitution, although cross-coupling reactions are more prevalent for this transformation.

The efficiency of SNAr reactions can be significantly influenced by the reaction conditions, including the choice of solvent and the presence of a base. nih.gov Greener and more efficient methods have been developed, utilizing solvents like polyethylene (B3416737) glycol (PEG)-400, which can lead to high yields in short reaction times without the need for an additional base. nih.gov

Cross-Coupling Strategies for Phenyl Group Introduction (e.g., Suzuki, Sonogashira Coupling)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used to introduce the phenyl group onto the pyridine scaffold.

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an aryl or vinyl halide with an organoboron compound, catalyzed by a palladium complex. researchgate.netproprogressio.hu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com For the synthesis of this compound, a suitable precursor would be a 2,4-disubstituted-6-chloropyridine, which can be coupled with phenylboronic acid. The choice of catalyst, base, and solvent is critical for optimizing the yield and efficiency of the Suzuki coupling. mdpi.com Palladium catalysts, often with phosphine (B1218219) ligands, are commonly employed. researchgate.net

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₃PO₄1,4-DioxaneGood
Pd(OAc)₂K₂CO₃Water/TBAB73-82

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

The Sonogashira coupling provides another avenue for C-C bond formation, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org While direct phenylation via Sonogashira coupling is not the most common route for this specific target molecule, it represents a versatile strategy in the broader context of pyridine functionalization. The reaction proceeds under mild conditions and has found applications in the synthesis of complex molecules and materials. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to address concerns about copper toxicity. nih.gov

Condensation Reactions for the Pyridine Ring Formation

The construction of the pyridine ring itself is a fundamental aspect of the synthesis. Condensation reactions provide a powerful and convergent approach to assemble the heterocyclic core from acyclic precursors. Various named reactions and methodologies are available for pyridine synthesis. organic-chemistry.org

One common strategy involves the condensation of a 1,5-dicarbonyl compound (or its equivalent) with an ammonia (B1221849) source. For the synthesis of this compound, a precursor could be assembled through the condensation of a β-ketoester with an enamine, followed by cyclization and subsequent functional group manipulations.

Microwave-assisted condensation reactions have been shown to be effective in synthesizing substituted pyridines, such as 2,6-bis(4-methoxy-phenyl)-4-phenyl-pyridine, under solvent-free conditions. nih.gov This highlights a move towards more sustainable and efficient synthetic methods.

Multi-Step Synthesis from Readily Available Precursors (e.g., malononitrile (B47326) derivatives)

The synthesis of highly substituted pyridines often necessitates a multi-step approach starting from simple, commercially available materials. Malononitrile and its derivatives are versatile building blocks in heterocyclic synthesis due to their reactive methylene (B1212753) group and the presence of two nitrile functionalities.

A plausible synthetic route could involve the reaction of a malononitrile derivative with an appropriate precursor to form a substituted dihydropyridine, which can then be oxidized to the corresponding pyridine. The substituents on the malononitrile derivative and the reaction partner would be chosen to ultimately yield the desired this compound after a series of transformations. For instance, a Knoevenagel condensation of an aldehyde with malononitrile can generate a dicyanoalkene, a key intermediate for further elaboration into the pyridine ring.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing reaction times and the formation of byproducts. scielo.br Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netosti.gov

For instance, in cross-coupling reactions, screening different palladium catalysts and ligands can significantly impact the reaction's success. Similarly, the choice of base can influence the rate and selectivity of the reaction. researchgate.net In nucleophilic aromatic substitution reactions, the solvent can play a critical role in promoting the reaction and influencing its regioselectivity. nih.gov The use of microwave irradiation has also emerged as a valuable tool for accelerating reactions and improving yields, often under solvent-free or green solvent conditions. nih.gov

ParameterVariationEffect
CatalystPd(PPh₃)₄, Pd(OAc)₂, etc.Influences reaction rate and yield.
SolventToluene, Dioxane, Water, PEG-400Affects solubility, reaction rate, and regioselectivity.
BaseK₂CO₃, K₃PO₄, Et₃NCan significantly improve product yields. researchgate.net
TemperatureRoom temperature to refluxControls reaction rate and can influence selectivity.

Table 2: Key Parameters for Optimization

Exploration of Sustainable and Green Chemical Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

Investigation of Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction class for halopyridines. The position of the halogen and the nature of other substituents on the ring significantly influence the reaction's feasibility and outcome.

The chlorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing inductive and mesomeric effects of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. vaia.comyoutube.com This stabilization is most effective for substituents at the 2- and 4-positions. vaia.comchegg.com Consequently, the C-2 chlorine atom can be readily displaced by a variety of nucleophiles.

Common nucleophilic substitution reactions at the C-2 position include:

Amination: Reaction with primary or secondary amines, often under thermal conditions or with base catalysis, yields the corresponding 2-amino-4-methoxy-6-phenylpyridine derivatives. youtube.com

Alkoxylation/Hydroxylation: Treatment with alkoxides or hydroxides can replace the chlorine with a new alkoxy or a hydroxyl group, respectively.

Thiolation: Reaction with thiols or thiolate anions provides 2-thioether-substituted pyridines. nih.gov

The general mechanism involves the attack of the nucleophile on the C-2 carbon, leading to a tetrahedral intermediate, followed by the departure of the chloride ion to restore the aromaticity of the pyridine ring. youtube.com The reaction rate is influenced by the electron-withdrawing strength of substituents on the pyridine ring. researchgate.net

Nucleophile (Nu)Product StructureReaction Type
R₂NH (Amine)Amination
RO⁻ (Alkoxide)Alkoxylation
RS⁻ (Thiolate)Thiolation

Table 1: Examples of Nucleophilic Substitution at the C-2 Position.

In contrast to the labile C-2 chlorine, the methoxy group at the C-4 position is significantly less reactive towards direct nucleophilic substitution. Cleavage or transformation of this group typically requires more forcing conditions. One common transformation is the conversion to a pyridone. For instance, reacting 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-alkyl-4-pyridinium ions, which can then be converted to N-alkyl-4-pyridones. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can facilitate this conversion. researchgate.net Direct demethylation to the corresponding 4-hydroxypyridine (B47283) (which exists predominantly as the 4-pyridone tautomer) can be achieved using strong acids like HBr or Lewis acids such as boron tribromide.

Electrophilic Aromatic Substitution Dynamics on the Pyridine and Phenyl Substructures

Electrophilic aromatic substitution (EAS) on the this compound scaffold can occur on either the pyridine or the phenyl ring, with the site of reaction governed by the electronic characteristics of each ring system.

Pyridine Ring: The pyridine ring is generally resistant to electrophilic attack compared to benzene. quimicaorganica.org The ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophiles. Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, further increasing its deactivating effect. If a reaction does occur, substitution is directed to the C-3 and C-5 positions. quimicaorganica.org However, an alternative strategy involves first forming the pyridine N-oxide. wikipedia.orgquimicaorganica.org The N-oxide functionality activates the ring, directing electrophilic attack to the C-4 (and C-2) position. quimicaorganica.org Subsequent reduction of the N-oxide can restore the pyridine.

Phenyl Ring: The phenyl substituent at C-6 is influenced by the electron-withdrawing pyridine ring. This deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position. Kinetic studies on the nitration of 2-phenylpyridine (B120327) have shown that it reacts as its conjugate acid, with substitution occurring on the phenyl ring. rsc.org The presence of the chloro and methoxy groups on the pyridine ring will further modulate this reactivity.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target different parts of the molecule.

Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. wikipedia.orgnih.gov This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting this compound-N-oxide exhibits different reactivity compared to the parent molecule. For instance, N-oxidation can activate the C-2 chlorine for nucleophilic displacement and can also facilitate subsequent functionalization at other positions on the pyridine ring. wikipedia.orgnih.gov

Reduction: The compound can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the reductive dehalogenation of chloropyridines, converting the C-Cl bond to a C-H bond. oregonstate.edu This is often achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source. oregonstate.edu Under more stringent conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring. Electrochemical methods have also been explored for the dechlorination of chloropyridine derivatives. google.com

Reaction TypeReagent ExampleProduct Type
N-Oxidationm-CPBAPyridine-N-oxide
DechlorinationH₂, Pd/C4-methoxy-6-phenylpyridine
Ring ReductionH₂, PtO₂ (high pressure)2-Chloro-4-methoxy-6-phenylpiperidine

Table 2: Summary of Oxidation and Reduction Reactions.

Applications in Transition Metal-Catalyzed Organic Reactions

The chloro and phenyl groups on the pyridine scaffold serve as effective handles for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: The C-2 chlorine atom is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. thieme-connect.comacs.org This reaction couples the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base, forming a new C-C bond. thieme-connect.commdpi.com This provides a direct route to synthesize 2-aryl-4-methoxy-6-phenylpyridine derivatives. 2-Chloropyridines are known to be particularly good substrates for this reaction, often giving excellent yields. thieme-connect.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the 2-chloropyridine (B119429) moiety with a wide range of primary and secondary amines using a palladium catalyst and a specialized phosphine ligand (e.g., BINAP, BrettPhos). wikipedia.orglibretexts.orgnih.gov This provides a versatile pathway to various 2-amino-pyridine derivatives.

Other Couplings: Nickel-catalyzed cross-electrophile coupling reactions have also been developed for 2-chloropyridines, allowing for their reaction with alkyl halides to form 2-alkylated pyridines. nih.govnih.gov

Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / K₂CO₃C-C
Buchwald-HartwigR₂NHPd(OAc)₂ / Ligand / BaseC-N
Nickel-CouplingAlkyl-BrNi(cod)₂ / LigandC-C

Table 3: Key Transition Metal-Catalyzed Reactions.

Unveiling Rearrangement Mechanisms and Intrinsic Molecular Stability

The this compound molecule possesses a high degree of intrinsic thermal stability due to its aromatic nature. Rearrangement reactions are not common for simple substituted pyridines under typical conditions. wikipedia.org However, specific types of rearrangements can be induced under certain circumstances. byjus.com For instance, rearrangements of pyridinium (B92312) salts, formed by alkylation of the pyridine nitrogen, can occur, sometimes leading to ring-opening and recyclization to form different structures like indoles. researchgate.net Photochemical conditions can also sometimes induce rearrangements in aromatic systems. However, for this compound, such transformations are not expected to be facile and would require specific, high-energy conditions. The primary degradation pathways under harsh conditions would more likely involve the substitution or elimination of the chloro and methoxy groups rather than a skeletal rearrangement of the pyridine or phenyl rings.

Applications of 2 Chloro 4 Methoxy 6 Phenylpyridine in Advanced Chemical Synthesis

Utilization as a Key Building Block for Diverse Heterocyclic Systems

The structure of 2-Chloro-4-methoxy-6-phenylpyridine makes it an exceptionally useful building block for the synthesis of a wide array of more complex heterocyclic systems. The chlorine atom at the 2-position of the pyridine (B92270) ring is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of fused ring systems. beilstein-journals.org

Chemists can exploit the reactivity of the 2-chloro group to perform cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to forge new carbon-carbon or carbon-nitrogen bonds. This versatility enables the integration of the substituted phenylpyridine core into larger, polycyclic frameworks. For instance, similar 2-chloropyridine (B119429) derivatives are used as precursors in the synthesis of complex scaffolds like tetrahydropyrroloquinazolines through tandem reactions. nih.gov The phenyl group at the 6-position and the methoxy (B1213986) group at the 4-position also influence the reactivity of the pyridine ring and can be sites for further functionalization in multi-step syntheses. The strategic placement of these groups can direct the regioselectivity of subsequent reactions and contribute to the final architecture of the target molecule. The use of substituted pyridines as foundational components is a common strategy in the assembly of novel heterocyclic structures with desired properties. beilstein-journals.orggoogle.com

Reaction Type Role of this compound Potential Products
Nucleophilic Aromatic Substitution (SNAr)Electrophilic pyridine coreAminopyridines, Ether-linked pyridines, Thioether-linked pyridines
Suzuki CouplingAryl halide partnerBiaryl compounds, Aryl-substituted heterocycles
Buchwald-Hartwig AminationAryl halide partnerN-Aryl amines, N-Aryl heterocyles
Sonogashira CouplingAryl halide partnerAlkynylpyridines

Contributions to Bioactive Scaffold Design in Medicinal Chemistry

The phenylpyridine motif is recognized as a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govmdpi.comnih.gov this compound serves as a valuable starting point for the design and synthesis of novel bioactive scaffolds due to the combination of its constituent parts. The pyridine ring is a common feature in many drugs, often involved in hydrogen bonding or metal coordination within biological targets. researchgate.net The phenyl group can engage in π-stacking interactions and influences the compound's lipophilicity, which is crucial for its pharmacokinetic profile. The methoxy group can act as a hydrogen bond acceptor, while the chloro group provides a convenient handle for synthetic elaboration to explore structure-activity relationships. mdpi.com

For example, research on substituted phenylpyridines has led to the discovery of compounds with potent anti-herpetic and anti-inflammatory activities. nih.govnih.gov The strategic modification of the this compound core allows for the generation of large libraries of related compounds, which can be screened for various biological activities, from antiviral to anticancer properties. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. ic.ac.ukmdpi.com this compound is an excellent template for SAR investigations. nih.govnih.gov By systematically modifying each part of the molecule—the chloro, methoxy, and phenyl groups—and observing the resulting changes in biological effect, chemists can develop a rational approach to designing more potent and selective drugs.

The key areas for modification on this scaffold include:

The Chloro Group: Replacement of the chlorine with different substituents (e.g., amines, alcohols, thiols, or various carbon-linked groups via cross-coupling) can dramatically alter a compound's interaction with a biological target. This position is crucial for exploring the steric and electronic requirements of the binding pocket.

The Methoxy Group: Demethylation to the corresponding hydroxypyridine allows for the introduction of new functionalities. Alternatively, replacement with other alkoxy groups or electron-withdrawing/donating groups can fine-tune the electronic properties of the pyridine ring and its hydrogen bonding capacity.

The Phenyl Ring: Introduction of substituents onto the phenyl ring can modulate lipophilicity, solubility, and metabolic stability. The position and nature of these substituents can lead to significant changes in biological activity, as seen in many classes of drugs. mdpi.comnih.gov

The insights gained from such SAR studies are critical for optimizing lead compounds into clinical candidates. nih.govfrontiersin.org

Phenylpyridine and related polypyridyl structures are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.netrsc.orgambeed.comacs.org this compound can serve as a precursor for designing sophisticated ligands for complex biomolecules and metal-based therapeutics. The pyridine nitrogen atom is a primary coordination site for metal ions.

Following the substitution of the reactive chloro group, the resulting derivative can act as a bidentate or tridentate ligand, depending on the nature of the introduced substituent. These ligands can then be used to chelate metal ions such as ruthenium, iridium, platinum, or iron. rsc.orgnih.gov The resulting metal complexes have a wide range of potential applications, including as diagnostic imaging agents, therapeutic agents for cancer, or as tools to probe biological processes. The specific substituents on the phenylpyridine scaffold, such as the methoxy group, can influence the photophysical properties and reactivity of the metal complex. acs.org

Metal Ion Potential Application of Complex Role of Phenylpyridine Ligand
Iridium(III)Phosphorescent labeling, Photodynamic therapyCyclometalating ligand
Ruthenium(II)Anticancer drugs, PhotosensitizersPolypyridyl ligand
Platinum(II)Anticancer drugsAncillary ligand
Gadolinium(III)MRI contrast agentsChelating ligand

Potential in Functional Materials Science

The unique electronic and photophysical properties of phenylpyridine derivatives have made them important components in the field of functional materials science, particularly in optoelectronics. wikipedia.orgresearchgate.netnih.gov The conjugated system formed by the phenyl and pyridine rings provides a robust scaffold for creating materials with tailored electronic and optical characteristics.

This compound is a promising precursor for the synthesis of materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. wikipedia.orgchemrxiv.org Phenylpyridine ligands are famously used to create highly efficient phosphorescent emitters through cyclometalation with heavy metals like iridium(III). wikipedia.org The resulting complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.

The this compound scaffold offers several advantages for this application:

The chloro group acts as a synthetic handle for building more complex, conjugated structures through cross-coupling reactions, allowing for the fine-tuning of the material's properties.

The methoxy group , being an electron-donating group, can raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can be used to tune the emission color and improve charge injection/transport properties. mdpi.comresearchgate.net

The phenylpyridine core provides the necessary rigidity and electronic properties for efficient light emission. researchgate.net

Substituted pyridines and related heterocycles are frequently used as the core structure for fluorescent dyes and chemical sensors. researchgate.netrsc.orgcore.ac.uk The extended π-conjugation in this compound makes it an attractive candidate for developing new fluorescent probes. The electron-donating methoxy group can enhance the fluorescence quantum yield of the phenylpyridine fluorophore. mdpi.comresearchgate.net

Furthermore, the reactive chloro group at the 2-position provides a site for introducing a receptor unit that can selectively bind to a specific analyte (e.g., metal ions, anions, or biomolecules). koreascience.kr This binding event can trigger a change in the photophysical properties of the dye, such as a shift in the emission wavelength or a change in fluorescence intensity ("turn-on" or "turn-off" sensing). nih.govmdpi.com This principle allows for the rational design of chemosensors for applications in environmental monitoring, medical diagnostics, and cellular imaging. koreascience.krresearchgate.net

Computational and Theoretical Investigations of 2 Chloro 4 Methoxy 6 Phenylpyridine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

No published DFT studies specifically detailing the molecular and electronic structure of 2-Chloro-4-methoxy-6-phenylpyridine were found. Such studies would typically provide insights into the optimized geometry, bond lengths, bond angles, and electronic properties of the molecule.

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is crucial for understanding a molecule's kinetic stability, chemical reactivity, and electron-donating or -accepting capabilities. Consequently, reactivity descriptors such as electronegativity, chemical hardness, and global softness for this compound have not been calculated and reported in the literature.

A Molecular Electrostatic Potential (MEP) surface map for this compound is not available in published research. An MEP analysis would be instrumental in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting its behavior in electrophilic and nucleophilic reactions and its non-covalent interaction patterns.

Molecular Modeling and Docking Studies for Interaction Analysis in Scaffold Design

No molecular docking studies featuring this compound have been published. These studies are essential for predicting the binding affinity and interaction modes of a ligand with the active site of a biological target, such as a protein or enzyme, and are fundamental in the process of scaffold-based drug design.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

There is no record of molecular dynamics (MD) simulations being performed for this compound. MD simulations would provide a detailed understanding of the compound's conformational flexibility, the dynamic behavior of its substituents, and its interactions with a solvent environment over time.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Methoxy 6 Phenylpyridine and Its Derivatives

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, π-π stacking)

In the crystal structure of the related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the molecules are linked into a three-dimensional network primarily through C-H...π interactions. nih.gov Specifically, a hydrogen atom from a phenyl ring (C14-H14) interacts with the π-system of a neighboring phenyl ring, and a hydrogen atom from the methoxy (B1213986) group's methyl moiety (C24-H24) interacts with the π-system of another adjacent phenyl ring. nih.gov These interactions create stacks of molecules, which are further stabilized by van der Waals forces. nih.gov

Hirshfeld surface analysis of this analog indicates that H...H contacts account for the largest proportion of intermolecular interactions (50.4%), followed by C...H/H...C contacts (37.9%), which encompass the C-H...π interactions. nih.gov O...H/H...O interactions also contribute to a smaller extent (5.1%). nih.gov

It is important to note that while π-π stacking is a common feature in aromatic compounds, it is not the dominant interaction in the crystal packing of this particular analog. The presence and nature of such interactions in 2-Chloro-4-methoxy-6-phenylpyridine would depend on the specific steric and electronic effects of the chloro and methoxy substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can influence the quadrupole moment of the pyridine (B92270) ring, thereby affecting its potential for π-π stacking.

Table 1: C-H...π Interaction Geometry in a Phenylpyridine Analog nih.gov

InteractionD-H...Ad(H...A) (Å)∠(D-H...A) (°)
C14-H14...Cg2C-H...π2.89145
C24-H24...Cg3C-H...π2.83148
Data is for the analog compound 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Cg2 and Cg3 represent the centroids of phenyl rings.

Conformational Analysis and Torsional Angles in the Crystalline State

In the solid state, the conformation is "frozen," providing a clear snapshot of the preferred torsional angles. For the analog 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the molecule is decidedly non-planar. nih.gov The pyridine ring is inclined with respect to the three phenyl rings at different angles, indicating a twisted conformation. nih.gov

The dihedral angle between the pyridine ring and the adjacent phenyl rings is a key descriptor of the molecular conformation. In the case of the studied analog, these angles are significant, highlighting the steric influence of the substituents. nih.gov The methoxy group itself lies close to the plane of its attached phenyl ring, as evidenced by a torsion angle of -170.59°. nih.gov

For this compound, one would anticipate a similar non-planar conformation. The presence of the chlorine atom at an ortho position relative to the inter-ring bond would introduce steric repulsion with the ortho hydrogens of the phenyl ring, likely forcing a significant twist. The precise torsional angle would be a balance between this steric clash and the electronic effects of the substituents.

Table 2: Torsional Angles in a Phenylpyridine Analog nih.gov

Torsional AngleAngle (°)
Pyridine Ring vs. Phenyl Ring 1 (C6-C11)17.26
Pyridine Ring vs. Phenyl Ring 2 (C12-C17)56.16
Pyridine Ring vs. Phenyl Ring 3 (C18-C23)24.50
C17-C16-O1-C24 (Methoxy group)-170.59
Data is for the analog compound 4-(3-methoxyphenyl)-2,6-diphenylpyridine.

Future Research Directions and Emerging Challenges in 2 Chloro 4 Methoxy 6 Phenylpyridine Chemistry

Development of Novel Catalytic Systems for C-H Activation and Functionalization

The direct functionalization of pyridine (B92270) rings through C-H activation is a highly sought-after transformation in organic synthesis, offering a more atom-economical and efficient route to complex molecules. rsc.org For 2-Chloro-4-methoxy-6-phenylpyridine, the development of novel catalytic systems for regioselective C-H activation presents a significant opportunity. The presence of the chloro, methoxy (B1213986), and phenyl substituents on the pyridine ring introduces electronic and steric factors that will influence the reactivity and selectivity of C-H functionalization.

Future research could focus on transition-metal and rare-earth metal-catalyzed reactions, which have shown considerable success in the C-H functionalization of various pyridine derivatives. nih.gov For instance, palladium-catalyzed C-H arylation has been effectively used for pyridine N-oxides, suggesting a potential strategy for functionalizing the this compound core. beilstein-journals.org The development of new ligands will be crucial to control the regioselectivity of these transformations, directing the functionalization to specific positions on the pyridine or the phenyl ring. acs.org Furthermore, exploring metal-free C-H functionalization approaches could provide alternative and more sustainable synthetic routes. nih.gov

A key challenge will be to achieve selective functionalization at a desired position, given the multiple C-H bonds available on both the pyridine and phenyl rings. The directing-group ability of the methoxy group and the potential for ortho-metalation on the phenyl ring will need to be carefully considered and controlled through catalyst and reaction condition optimization.

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

Beyond C-H activation, there is a vast landscape of unexplored chemical transformations for this compound. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy group, along with the steric influence of the phenyl group, could lead to unique reactivity.

Future investigations could delve into novel cycloaddition reactions, ring-opening and rearrangement reactions, and photochemical transformations. acs.orguni-muenster.de For example, the photochemical functionalization of pyridines via pyridinyl radicals has emerged as a powerful tool for forming new C(sp2)–C(sp3) bonds with distinct regioselectivity compared to classical Minisci reactions. acs.org Applying such methods to this compound could unlock new synthetic pathways.

Understanding the reaction mechanisms of these new transformations will be paramount. Detailed mechanistic studies, combining experimental techniques with computational modeling, will be essential to elucidate the roles of the substituents and the catalyst in directing the reaction outcome. researchgate.netnih.gov For instance, density functional theory (DFT) calculations can provide insights into the transition states and intermediates of nucleophilic substitution reactions on the pyridine ring. nih.gov

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

A significant challenge in this area is the need for large, high-quality datasets of reactions involving substituted pyridines. The development of automated high-throughput experimentation platforms could help generate the necessary data to train robust and accurate ML models.

Advanced Strategies for Scalable and Industrially Relevant Synthesis

For any promising compound to have a real-world impact, its synthesis must be scalable and economically viable. While laboratory-scale syntheses of substituted pyridines are well-established, developing industrial-scale processes presents a different set of challenges. researchgate.netgoogle.com

Future research in this area should focus on developing continuous flow processes, utilizing immobilized catalysts, and exploring greener solvent systems for the synthesis of this compound and its derivatives. acs.org Flow chemistry, in particular, offers advantages in terms of safety, efficiency, and scalability for many chemical transformations.

Interdisciplinary Research Integrating Synthesis with Computational Predictions

The synergy between synthetic chemistry and computational modeling is a powerful engine for innovation. gexinonline.com For this compound, an integrated approach that combines experimental synthesis with theoretical predictions can accelerate the discovery of new properties and applications.

Future research should foster collaborations between synthetic organic chemists and computational chemists to design novel derivatives of this compound with specific electronic, optical, or biological properties. nih.govrsc.org Computational tools can be used to predict the properties of virtual compounds, allowing for the prioritization of synthetic targets. For example, quantum mechanical calculations can predict the electronic structure and reactivity of different isomers and conformers, guiding the design of new catalysts and reaction pathways. rsc.org

This interdisciplinary approach can also be applied to understand the mechanism of action of biologically active derivatives and to design new materials with tailored functionalities. The integration of experimental and computational data will be key to unlocking the full potential of this compound and its analogues. rsc.org

Q & A

Q. Critical Factors :

  • Monitor reaction temperature to avoid over-chlorination.
  • Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products.

Basic: What crystallographic tools are recommended for structural determination of this compound?

Methodological Answer:

  • Software : Use SHELX (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal X-ray diffraction data. SHELX is robust for small-molecule refinement and handles twinned data effectively .
  • Visualization : ORTEP-3 (via WinGX suite) generates thermal ellipsoid plots to validate bond lengths and angles .
  • Validation : Cross-check with Mercury (CCDC) for hydrogen bonding and π-π stacking interactions .

Q. Example Workflow :

Enzyme Purification : Express and purify the target enzyme via His-tag affinity chromatography.

Activity Screening : Use a fluorogenic substrate (e.g., 7-benzyloxyquinoline) in 96-well plates.

Data Analysis : Fit dose-response curves to calculate IC₅₀ values .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Waste Disposal : Collect chlorinated byproducts in sealed containers labeled "halogenated waste" for incineration .
  • Emergency Response : For skin contact, rinse immediately with 10% sodium bicarbonate solution .

Q. Key Safety Data :

HazardPrecaution Code
Skin IrritationH315
EnvironmentalH410

Advanced: How can researchers leverage computational chemistry to predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks using Gaussian 16 .
  • Reactivity Descriptors : Compute Fukui indices to identify atoms prone to substitution (e.g., Cl at position 2) .
  • Solvent Effects : Simulate solvation free energy (COSMO-RS) in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

Example Prediction :
DFT studies on a 2025 derivative showed that the methoxy group stabilizes the transition state during nucleophilic aromatic substitution, reducing activation energy by 15% .

Advanced: What strategies address low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Batch Standardization : Characterize each synthesis batch via NMR (¹H/¹³C) and HPLC to ensure >98% purity .
  • Assay Controls : Include positive controls (e.g., known inhibitors) and validate cell viability using MTT assays .
  • Meta-Analysis : Use PRISMA guidelines to systematically review literature and identify confounding variables (e.g., solvent choice) .

Case Study :
A 2024 study attributed inconsistent antifungal activity to dimethyl sulfoxide (DMSO) concentration variations (>1% reduced potency by 40%) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃, 400 MHz) to confirm substitution patterns (e.g., methoxy proton at δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 260.05) .
  • IR Spectroscopy : Detect C-Cl stretches (~550 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.